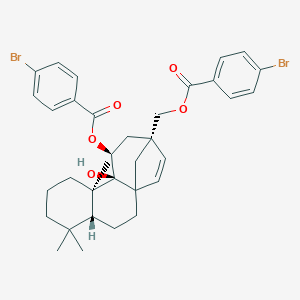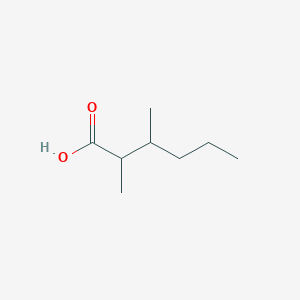
2,3-Dimethylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylhexanoic acid is a branched chain fatty acid that belongs to the class of medium-chain fatty acids. It is also known as 2,3-dimethylcaproic acid or valeric acid. This compound is commonly used in the synthesis of pharmaceuticals, fragrances, and flavors.
科学的研究の応用
2,3-Dimethylhexanoic acid has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It is also used in the synthesis of surfactants and detergents.
作用機序
The mechanism of action of 2,3-dimethylhexanoic acid is not well understood. However, it is believed that it works by inhibiting the growth of microorganisms and cancer cells. It is also believed to have anti-inflammatory properties.
生化学的および生理学的効果
2,3-Dimethylhexanoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of HDL cholesterol and decrease the levels of LDL cholesterol. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. In addition, it has been shown to have a positive effect on liver function.
実験室実験の利点と制限
One of the advantages of using 2,3-dimethylhexanoic acid in lab experiments is its high purity. It is also easy to synthesize and has a high yield. However, one of the limitations of using this compound is its high cost.
将来の方向性
There are several future directions for the research on 2,3-dimethylhexanoic acid. One of the areas of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2,3-Dimethylhexanoic acid is a branched chain fatty acid that has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. Although there are limitations in using this compound in lab experiments, its potential as a therapeutic agent for various diseases warrants further research.
合成法
2,3-Dimethylhexanoic acid can be synthesized through various methods. One of the most commonly used methods is the oxidation of 2,3-dimethylhexanol using potassium permanganate or chromic acid. Another method involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst. The yield of this synthesis method is high, and the purity of the final product is also high.
特性
CAS番号 |
41065-92-3 |
|---|---|
製品名 |
2,3-Dimethylhexanoic acid |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
2,3-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
InChIキー |
OXMSPSXLDBKPIX-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)C(=O)O |
正規SMILES |
CCCC(C)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



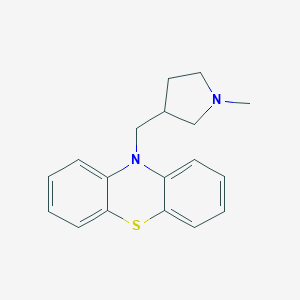
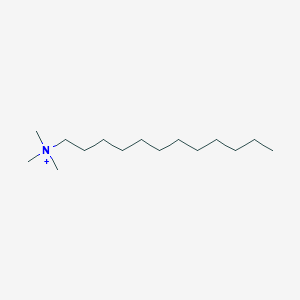
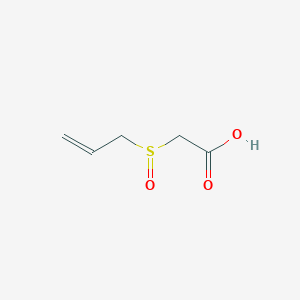
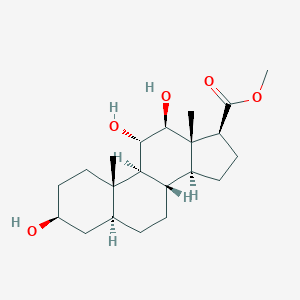
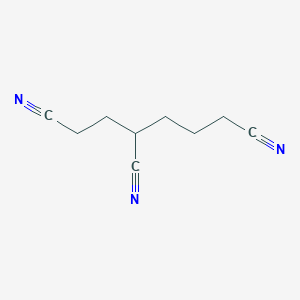
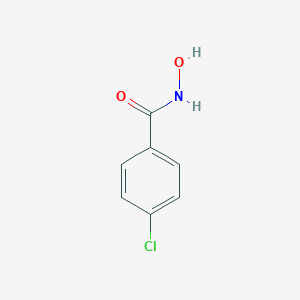
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
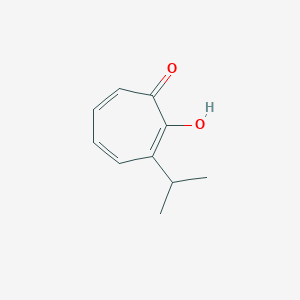

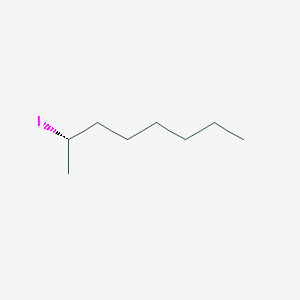


![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
